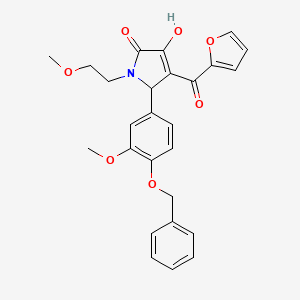

5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Description

5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a complex arrangement of functional groups. Its structure includes:

- A pyrrolone core with a hydroxyl group at position 3, critical for hydrogen bonding and metal chelation .

- A 4-(benzyloxy)-3-methoxyphenyl substituent at position 5, enhancing lipophilicity and aromatic interactions .

- A 2-methoxyethyl chain at position 1, improving solubility compared to bulkier alkyl or aromatic substituents .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxy-4-phenylmethoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-31-14-12-27-23(22(25(29)26(27)30)24(28)20-9-6-13-33-20)18-10-11-19(21(15-18)32-2)34-16-17-7-4-3-5-8-17/h3-11,13,15,23,29H,12,14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSMXQITTMQIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolone core and various functional groups, suggest a range of biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 455.45 g/mol. The structure comprises several key components:

- Benzyloxy and Methoxy Groups : These substituents are known to enhance lipophilicity and may influence the compound's interaction with biological targets.

- Furan Ring : This moiety is often associated with various biological activities, including anti-inflammatory and anticancer properties.

- Pyrrolone Core : The pyrrolone structure is significant for its potential in interacting with enzymes and receptors.

These features contribute to the compound's overall biological profile.

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 455.45 g/mol |

| Key Functional Groups | Benzyloxy, Methoxy, Furan, Pyrrolone |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on benzofuran derivatives have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, one study reported that similar compounds reduced cell viability in human cancer cell lines by up to 70% at specific concentrations .

- Case Study : A derivative with structural similarities demonstrated an IC50 value ranging from 0.06 to 0.17 µM against A549 and ACHN cancer cell lines, indicating potent activity comparable to standard chemotherapeutics .

Anti-inflammatory Effects

The presence of methoxy and benzyloxy groups in the structure suggests potential anti-inflammatory properties. Compounds with similar architectures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

- Research Findings : Studies have shown that derivatives can significantly decrease levels of TNF-alpha and IL-6 in vitro, suggesting a pathway through which these compounds may exert their anti-inflammatory effects.

Antimicrobial Activity

The furan moiety is also associated with antimicrobial properties. Preliminary studies indicate that compounds containing furan rings can inhibit the growth of various bacterial strains:

- Activity Spectrum : In vitro tests have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression or inflammation.

- Receptor Interaction : It could interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells or reduced inflammatory responses.

- Molecular Docking Studies : Computational models suggest strong binding affinities to target proteins involved in tumor growth and metastasis, providing insights into its potential use as an anticancer drug .

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine core | Central structure providing stability and reactivity |

| Benzyloxy group | Increases lipophilicity and potential for receptor binding |

| Methoxy group | Enhances solubility and bioavailability |

| Furan ring | Allows for electrophilic aromatic substitution reactions |

Pharmacological Activities

The compound exhibits a range of potential pharmacological activities, which can be categorized as follows:

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and metastasis. For instance, related benzofuran derivatives have shown efficacy against hepatocellular carcinoma by modulating epithelial-mesenchymal transition (EMT) pathways .

- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The furan and pyrrolidine components may enhance the compound's ability to interact with microbial targets, suggesting potential applications in treating infections.

Case Studies

- Hepatocellular Carcinoma (HCC) :

-

In Vitro Studies :

- Interaction studies using various biological assays have indicated that the compound can effectively bind to specific receptors involved in cancer progression, leading to decreased cell motility and altered gene expression profiles associated with metastasis.

Computational Studies

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are essential in predicting the biological activity of this compound based on its chemical structure. These models help identify potential therapeutic uses and guide future synthetic modifications aimed at enhancing efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolone derivatives exhibit significant pharmacological versatility, modulated by substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolone Derivatives

*Calculated based on structural analogs.

Key Findings:

The 2-methoxyethyl chain provides superior aqueous solubility (logP ~2.1 estimated) versus pyridin-3-ylmethyl (logP ~2.8) or morpholinopropyl (logP ~2.5) groups, critical for bioavailability .

Synthetic Optimization :

- Multi-step syntheses involving condensation and coupling reactions are common (e.g., 62% yield for tert-butyl analogs ). The target compound’s purity (>97% in analogs ) ensures reliable pharmacological profiling.

Biological Performance :

- Fluorinated analogs (e.g., 618075-11-9) show enhanced cytotoxicity due to fluorine’s electronegativity and metabolic stability . The target compound’s lack of fluorine may reduce off-target interactions but limit potency in certain contexts.

- Hydroxyl groups at position 3 are conserved across analogs, suggesting a role in chelating metal ions (e.g., Fe³⁺ in oxidoreductases) .

Q & A

Q. What computational approaches are effective in predicting the biological target interactions of this compound?

- Methodological Answer : Molecular docking (e.g., LibDock and CDOCKER) and molecular dynamics simulations are key. reports a LibDock score of 156.52 for a related pyrrolone derivative (C1), indicating strong binding potential to arachidonic acid 15-lipoxygenase. CDOCKER energy values (e.g., -37.382 for compound i472) further refine binding affinity predictions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : SAR exploration involves synthesizing analogs with systematic substitutions (e.g., varying methoxy or benzyloxy groups) and testing their bioactivity. provides a template: replacing the ethoxy group in a thiazolidinone derivative with chloro or methoxy groups altered antimicrobial activity. High-throughput screening and dose-response assays (IC50/EC50) quantify potency differences .

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Cross-validation using multiple techniques is critical. For example, if NMR signals for the furan-2-carbonyl group overlap, 2D-COSY or HSQC can clarify connectivity. resolved ambiguities in dihydro-pyrrolone derivatives by combining HRMS data (e.g., m/z 420.0893 for C21H20Cl2NO4) with IR carbonyl stretching frequencies (~1700 cm⁻¹) .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) and kinetic profiling . used base-assisted cyclization of hydroxy-pyrrolones, monitored by LC-MS to track intermediate formation. Computational tools (Gaussian for transition-state modeling) further validate proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.